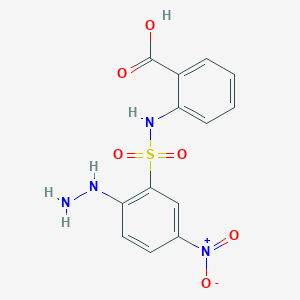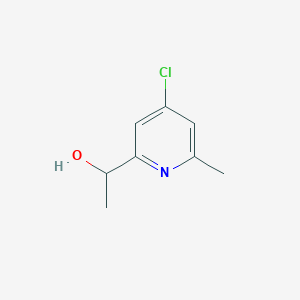![molecular formula C13H9F3N2O2 B13328037 6-Methyl-4-(trifluoromethyl)-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13328037.png)
6-Methyl-4-(trifluoromethyl)-[2,2'-bipyridine]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid is a compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple halogenated pyridines with boronic acids . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and intermediates . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another bipyridine derivative with similar applications in catalysis and materials science.
2,2’-Bipyridine: A simpler bipyridine compound widely used as a ligand in coordination chemistry.
Uniqueness
6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid is unique due to the presence of both a methyl and a trifluoromethyl group, which enhance its chemical stability and lipophilicity. These properties make it particularly valuable in applications requiring robust and versatile ligands .
Properties
Molecular Formula |
C13H9F3N2O2 |
|---|---|
Molecular Weight |
282.22 g/mol |
IUPAC Name |
2-methyl-6-pyridin-2-yl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9F3N2O2/c1-7-11(12(19)20)8(13(14,15)16)6-10(18-7)9-4-2-3-5-17-9/h2-6H,1H3,(H,19,20) |
InChI Key |
KWHGFXJBFODNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CC=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13327964.png)
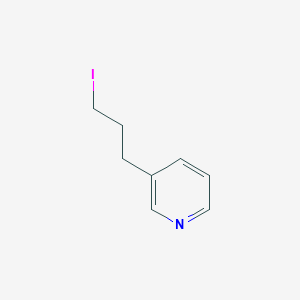
![6-(Hydroxymethyl)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13327973.png)
![tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B13327983.png)

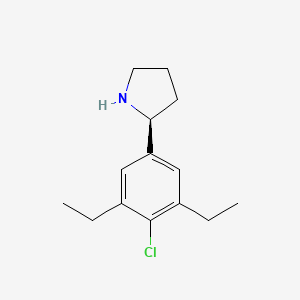
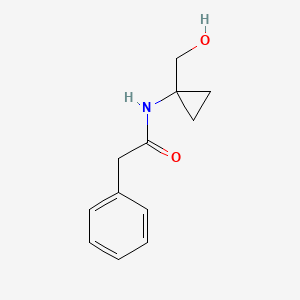
![5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13328004.png)
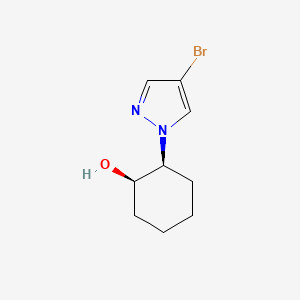
![Methyl spiro[2.3]hexane-4-carboxylate](/img/structure/B13328020.png)
![5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13328028.png)
